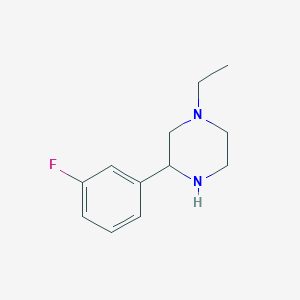

1-Ethyl-3-(3-fluorophenyl)piperazine

Vue d'ensemble

Description

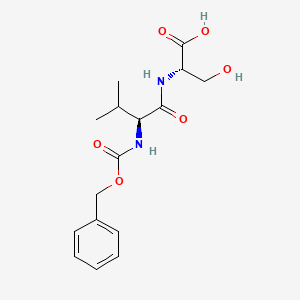

1-Ethyl-3-(3-fluorophenyl)piperazine is an analytical reference standard categorized as a piperazine . It has a molecular formula of C12H17FN2 . The physiological and toxicological properties of this compound are not well-known .

Synthesis Analysis

There are several synthetic routes for piperazine derivatives. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-(3-fluorophenyl)piperazine involves a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The piperazine ring is substituted at one nitrogen atom by an ethyl group and at the other nitrogen atom by a 3-fluorophenyl group .Applications De Recherche Scientifique

Dopamine and Serotonin Transporter Studies

1-Ethyl-3-(3-fluorophenyl)piperazine derivatives have been explored for their potential in treating cocaine abuse through their action on the dopamine and serotonin transporters. For example, chiral hydroxyl-containing derivatives have shown selective affinity towards these transporters, with some enantiomers displaying substantial selectivity. These compounds exhibit promise in elevating extracellular dopamine levels and inhibiting cocaine-maintained responding in animal models (Hsin et al., 2002).

Synthesis and Process Development

The development of robust processes for the synthesis of dopamine uptake inhibitors such as GBR-12909 highlights the application of 1-Ethyl-3-(3-fluorophenyl)piperazine derivatives in medicinal chemistry. These efforts aim to improve yield, reduce environmental impact, and eliminate the need for chromatographic purifications in the production of therapeutic agents (Ironside et al., 2002).

Radioligand Development for PET Imaging

Derivatives have been utilized in the development of radioligands for positron emission tomography (PET) imaging studies. These compounds, such as [18F]p-MPPF, serve as tools for studying the serotonergic neurotransmission in various animal models and humans, providing insights into the function of the serotonin 1A receptor (Plenevaux et al., 2000).

Antitumor Activity

Research into novel 1,2,4-triazole Schiff bases containing 1-Ethyl-3-(3-fluorophenyl)piperazine groups has revealed potential antitumor activity. These compounds have demonstrated significant inhibitory activity against tumor cells in vitro, suggesting a promising avenue for the development of new anticancer drugs (Ding et al., 2016).

Novel Insecticides

The use of 1-Ethyl-3-(3-fluorophenyl)piperazine derivatives in the design of novel insecticides has been explored, taking advantage of their action on serotonergic receptors. Compounds designed around this scaffold have shown growth-inhibiting and larvicidal activities against certain pests, offering a potential new class of insecticides with a novel mode of action (Cai et al., 2010).

Orientations Futures

The future directions for research on 1-Ethyl-3-(3-fluorophenyl)piperazine could involve further investigation into its synthesis, chemical properties, and potential biological activity. Given the presence of the piperazine moiety in numerous bioactive compounds, there may be potential for the development of new therapeutics .

Mécanisme D'action

Target of Action

Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes. The specific target would depend on the particular derivative and its chemical structure .

Mode of Action

The mode of action of piperazine derivatives can vary widely, depending on the specific derivative and its target. Some piperazine derivatives might act as agonists, activating their target, while others might act as antagonists, blocking their target .

Biochemical Pathways

Piperazine derivatives can affect a variety of biochemical pathways, depending on their specific target. For example, if a piperazine derivative targets a G protein-coupled receptor, it might affect signaling pathways involving cyclic AMP or phosphoinositides .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) properties of piperazine derivatives can vary widely, depending on the specific derivative. Some piperazine derivatives might be well absorbed orally, while others might require injection. They might be metabolized by the liver, and excreted in the urine or feces .

Result of Action

The molecular and cellular effects of piperazine derivatives can vary widely, depending on their specific target and mode of action. They might cause changes in cell signaling, gene expression, or cellular function .

Action Environment

The action, efficacy, and stability of piperazine derivatives can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances .

Propriétés

IUPAC Name |

1-ethyl-3-(3-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2/c1-2-15-7-6-14-12(9-15)10-4-3-5-11(13)8-10/h3-5,8,12,14H,2,6-7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTYMQWKKFYFPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCNC(C1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Cyclohexylethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1456171.png)

![2-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456173.png)

![2-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456174.png)

![3-{2-[4-(Trifluoromethyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1456178.png)

![4-[2-(4-Methyl-2-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456180.png)

![5-Nitro-2-[2-(3-piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1456181.png)

![4-[(2-Chloro-4-ethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456182.png)

![3-[(4-Chloro-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1456183.png)

![Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate](/img/structure/B1456187.png)

![3-[2-(4-Chloro-2-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456188.png)